molecular formula C4H8N4O2 B14676616 N-Hydroxy-N'-(1-nitrosoethylidene)ethanehydrazonamide CAS No. 35869-76-2

N-Hydroxy-N'-(1-nitrosoethylidene)ethanehydrazonamide

Katalognummer: B14676616
CAS-Nummer: 35869-76-2
Molekulargewicht: 144.13 g/mol
InChI-Schlüssel: CUNAFXLHSYKJNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Hydroxy-N’-(1-nitrosoethylidene)ethanehydrazonamide is a chemical compound with a unique structure that includes both nitroso and hydroxy functional groups

Vorbereitungsmethoden

The synthesis of N-Hydroxy-N’-(1-nitrosoethylidene)ethanehydrazonamide typically involves the reaction of ethanehydrazonamide with nitroso compounds under specific conditions. One sustainable method involves the electrochemical conversion of nitro groups, which avoids the use of large amounts of reductants or scarce metals . This method is not only environmentally friendly but also provides a high yield of the desired product.

Analyse Chemischer Reaktionen

N-Hydroxy-N’-(1-nitrosoethylidene)ethanehydrazonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: The nitroso group can be reduced to an amine group under specific conditions.

    Substitution: The hydroxy and nitroso groups can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include nitrous acid for nitrosation and various oxidizing agents for oxidation reactions .

Wissenschaftliche Forschungsanwendungen

N-Hydroxy-N’-(1-nitrosoethylidene)ethanehydrazonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Due to its potential biological activity, it is being investigated for use in drug development and as a therapeutic agent.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of N-Hydroxy-N’-(1-nitrosoethylidene)ethanehydrazonamide involves its interaction with molecular targets such as enzymes and proteins. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This interaction can influence various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

N-Hydroxy-N’-(1-nitrosoethylidene)ethanehydrazonamide can be compared with other similar compounds such as N-hydroxysuccinimide and N-hydroxysulfosuccinimide. These compounds also contain hydroxy groups and are used in bioconjugation techniques.

Conclusion

N-Hydroxy-N’-(1-nitrosoethylidene)ethanehydrazonamide is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.

Eigenschaften

CAS-Nummer

35869-76-2

Molekularformel

C4H8N4O2

Molekulargewicht

144.13 g/mol

IUPAC-Name

N-hydroxy-N'-(1-nitrosoethylideneamino)ethanimidamide

InChI

InChI=1S/C4H8N4O2/c1-3(7-9)5-6-4(2)8-10/h9H,1-2H3,(H,5,7)

InChI-Schlüssel

CUNAFXLHSYKJNW-UHFFFAOYSA-N

Kanonische SMILES

CC(=NN=C(C)N=O)NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.